3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
Overview
Description
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C9H14ClNOS and its molecular weight is 219.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12221. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Generation of Structurally Diverse Compound Libraries
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride is utilized as a starting material for synthesizing a variety of structurally diverse compounds. It reacts with different chemicals to produce dithiocarbamates, thioethers, and various derivatives through alkylation and ring closure reactions, contributing to the creation of extensive compound libraries (Roman, 2013).
2. Electrochemical Detection of DNA Interaction
This compound is involved in the electrochemical detection of its interaction with DNA. The study using differential pulse voltammetry revealed a decrease in the oxidation signal of DNA bases, suggesting potential applications in DNA-targeted agents or drug candidates' analysis (Istanbullu et al., 2017).
3. Investigation of Anti-diabetic and Anti-inflammatory Activities
Novel derivatives of this compound have been synthesized and tested for their anti-diabetic and anti-inflammatory properties. This research contributes to the development of new therapeutic agents for treating conditions like diabetes and inflammation (Gopi & Dhanaraju, 2018).
4. Asymmetric Synthesis Applications
The compound is used in asymmetric synthesis, leading to the creation of other structurally significant compounds. This process is essential for developing pharmaceuticals and materials with specific chiral properties (Tao et al., 2006).
Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHJPMLORARSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386942 | |
Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-47-5 | |
Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12221 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5424-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and spectroscopic data available for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride?
A2: this compound is a ketonic Mannich base []. While its exact molecular formula and weight aren't provided in the presented abstracts, its structure consists of a thiophene ring linked to a propanone chain. The terminal carbon of the propanone has a dimethyl amino group attached, which exists as a hydrochloride salt. Characterization data confirms its structure using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis [, ]. This information allows researchers to confidently identify and utilize this compound in various chemical reactions and biological studies.
Q2: Can you elaborate on the applications of this compound as a versatile building block in organic synthesis?
A3: Research highlights the utility of this compound as a starting material for generating diverse chemical libraries []. It participates in various alkylation reactions, where the dimethylamino group can be exchanged with other amines, or the compound itself can act as an alkylating agent for various nitrogen-containing heterocycles and other nucleophiles []. Furthermore, it serves as a precursor in ring closure reactions, leading to the formation of various heterocyclic systems such as pyrazolines, pyridines, benzodiazepines, and others []. This versatility in generating diverse structures makes it valuable for medicinal chemistry, drug discovery, and materials science.
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